Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate
Description
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate (CAS: 1781036-32-5) is a synthetic carbamate derivative characterized by a cyclohexane ring substituted with a chlorosulfonylmethyl group and a benzyl carbamate moiety. Its molecular formula is C₁₄H₁₆ClNO₅S (Molecular Weight: 345.80 g/mol) . The compound’s structure combines a bulky cyclohexyl group with a reactive chlorosulfonyl substituent, making it a versatile intermediate in organic synthesis, particularly for designing pharmacologically active molecules or functionalized building blocks .
Properties
IUPAC Name |
benzyl N-[[1-(chlorosulfonylmethyl)cyclohexyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4S/c17-23(20,21)13-16(9-5-2-6-10-16)12-18-15(19)22-11-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLABBLXZAMBSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate typically involves the reaction of benzyl carbamate with a cyclohexylmethyl chloride derivative that contains a chlorosulfonyl group. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfide under specific conditions.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Carbamate Group : This is achieved through the reaction of benzyl amine with a suitable chloroformate.
- Introduction of the Chlorosulfonyl Group : This step often involves treating the intermediate with chlorosulfonic acid.
- Cyclohexane Substitution : The final step includes the introduction of the cyclohexyl moiety through alkylation reactions.
These reactions require careful control of conditions to optimize yield and purity, often necessitating purification techniques such as recrystallization or chromatography.
Medicinal Chemistry
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate has shown promise in drug development due to its ability to covalently modify proteins and enzymes. This property allows it to potentially inhibit specific enzyme activities, making it a candidate for therapeutic agents targeting various diseases.
Case Studies:
- Enzyme Inhibition : Research indicates that compounds similar to this carbamate can inhibit proteases involved in cancer progression. By modifying the active site of these enzymes, they can effectively reduce tumor growth rates in vitro .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly due to its ability to disrupt bacterial cell wall synthesis .
Biochemical Research
In biochemical studies, this compound serves as a valuable tool for probing biological pathways. Its ability to form covalent bonds with biomolecules allows researchers to study protein interactions and modifications.
Applications:
- Labeling Proteins : The compound can be used as a probe to label specific proteins in cellular studies, facilitating the understanding of protein dynamics and interactions within cellular environments.
- Mechanistic Studies : By covalently modifying target proteins, researchers can elucidate mechanisms of action for various biological processes, aiding in the identification of new drug targets .
Organic Synthesis
This compound can also serve as an intermediate in organic synthesis. Its reactive functional groups allow it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : Useful for synthesizing more complex molecules.
- Formation of New Chemical Entities : By reacting with different nucleophiles, it can lead to the development of novel compounds with potential applications in pharmaceuticals .
Mechanism of Action
The mechanism of action of Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate involves its reactivity with nucleophiles, which allows it to modify biological molecules such as proteins and enzymes. The chlorosulfonyl group is particularly reactive, enabling the compound to form covalent bonds with amino acid residues in proteins, thereby altering their function. This reactivity is exploited in various biochemical assays and drug development processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Cycloalkyl Derivatives
The compound belongs to a family of benzyl carbamates with varying cycloalkyl ring sizes and substituents. Key analogs include:
| Compound Name | Cycloalkyl Ring | Substituent | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate | Cyclopropane | Chlorosulfonylmethyl | 1780518-29-7 | 317.79 |
| Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate | Cyclobutane | Chlorosulfonylmethyl | 1785038-25-6 | 331.82 |
| Target Compound | Cyclohexane | Chlorosulfonylmethyl | 1781036-32-5 | 345.80 |
| Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate | Cyclopentane | Chlorosulfonylmethyl | 1784289-25-3 | 337.83 |
Key Observations :
- Molecular Weight : The cyclohexane derivative has the highest molecular weight in this series due to additional CH₂ groups.
- Synthetic Utility : Cyclopropane and cyclobutane analogs are more likely to undergo ring-opening reactions, whereas the cyclohexane derivative’s rigidity may favor stability in harsh conditions .
Functional Group Comparisons
Chlorosulfonyl vs. Non-Sulfonyl Substituents
Compared to carbamates with alternative substituents, the chlorosulfonyl group confers distinct reactivity:
Impact on Reactivity :
- The chlorosulfonyl group facilitates nucleophilic displacement reactions (e.g., with amines or alcohols), whereas benzamide or cyano derivatives are less reactive under similar conditions .
- Hydrolysis susceptibility: The chlorosulfonyl group may render the compound more labile in aqueous environments compared to tert-butyl-protected analogs .
Factors Affecting Yield :
- Steric hindrance from the cyclohexyl group may reduce reaction efficiency compared to linear or smaller cyclic analogs.
- Protecting groups (e.g., tert-butyl in ) improve stability but require additional deprotection steps .
Pharmacological Potential
- AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide): A µ-opioid receptor agonist with psychoactive effects .
Structural Insights :
- Replacement of the benzamide (AH-7921) with a carbamate group may alter receptor binding affinity or metabolic stability.
- The chlorosulfonyl group could serve as a leaving group for prodrug design or covalent targeting strategies .
Biological Activity
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical structure, mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features several significant functional groups:
- Benzyl Group : Provides hydrophobic characteristics.
- Carbamate Group : Contributes to the compound's reactivity and potential as a pharmacological agent.
- Chlorosulfonyl Group : This moiety is particularly reactive, allowing the compound to engage in nucleophilic substitution reactions, which are critical for its biological activity.
The molecular formula of this compound is , with a molecular weight of approximately 359.9 g/mol. Its unique structure enhances its interactions with biological molecules, making it a candidate for drug development and biochemical studies .
The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites in proteins, particularly amino acids such as cysteine and serine. This covalent modification can inhibit enzyme activity or alter protein functions, which is particularly relevant in the context of enzyme inhibitors.
Key Mechanisms Include:
- Enzyme Inhibition : The chlorosulfonyl group allows for the formation of stable adducts with enzymes, potentially leading to irreversible inhibition.
- Protein Modification : The compound can modify specific residues in proteins, impacting their stability and activity.
Summary of Biological Activity
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit specific enzymes through covalent modification. |
| Cytotoxicity | Similar compounds show cytotoxic effects in cellular models; further studies needed for direct correlation. |
| Protein Interaction | Capable of modifying protein functions via nucleophilic attack on amino acid residues. |
Case Studies and Applications
While specific case studies on this compound are sparse, related compounds have been investigated extensively:
- Cytotoxicity Studies : Research on benzyl sulfides demonstrated that they could induce cytotoxic effects through metabolic activation, suggesting that this compound may have similar properties .
- Enzyme Mechanism Studies : The reactivity of chlorosulfonyl groups has been utilized to study enzyme mechanisms and protein interactions, indicating potential applications in drug discovery and development.
- Synthetic Applications : Due to its reactive nature, this compound is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules with biological significance .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate?
- Methodology : The compound is typically synthesized via multi-step protocols. A common approach involves:
- Step 1 : Activation of intermediates using reagents like N-methylmorpholine (NMM) and isobutyl chloroformate (IBCF) in cold solvents (e.g., THF at -20°C) to form reactive species .
- Step 2 : Coupling with cyclohexylmethylamine derivatives, followed by quenching with aqueous NaHCO₃ and extraction with dichloromethane (CH₂Cl₂).
- Step 3 : Purification via flash column chromatography to isolate the carbamate product, often yielding white solids with moderate purity (e.g., 67% in one protocol) .
- Key Considerations : Solvent choice (e.g., THF for solubility), temperature control (-20°C to room temperature), and chromatographic conditions (e.g., silica gel, gradient elution) are critical for reproducibility.
Q. How is the compound characterized post-synthesis?
- Analytical Techniques :
- TLC : Monitor reaction progress using Rf values (e.g., 0.5 in hexane/ethyl acetate) .
- NMR : ¹H and ¹³C spectra confirm structural integrity (e.g., cyclohexyl CH₂ resonances at δ 1.2–1.8 ppm) .
- Mass Spectrometry : ESI-MS detects molecular ions (e.g., [M+H]⁺ at m/z 356–442 in related carbamates) .
- IR Spectroscopy : Carbamate C=O stretches (~1700 cm⁻¹) and sulfonyl S=O bands (~1350 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. What strategies improve low yields in the final coupling step?
- Troubleshooting :
- Catalytic Additives : Use of NaHCO₃ (4.0 g, 47.6 mmol) as a base enhances nucleophilic substitution in THF .
- Temperature Optimization : Refluxing in ethanol with Fe powder (107 mmol) reduces nitro intermediates efficiently (e.g., 85% yield for tert-butyl analogs) .
- Byproduct Mitigation : Column chromatography with EtOAc/hexane gradients resolves unreacted starting materials and sulfonamide byproducts .
- Case Study : A tert-butyl carbamate analog achieved 25% yield via tert-butyl ((1r,4r)-4-formylcyclohexyl)methylcarbamate coupling; increasing stoichiometric ratios of the phosphonate reagent improved yields to 42% .
Q. How does the chlorosulfonyl group influence reactivity in downstream modifications?
- Functional Group Analysis :
- The chlorosulfonyl (-SO₂Cl) moiety is highly electrophilic, enabling nucleophilic displacement (e.g., with amines or alcohols) to form sulfonamides or sulfonate esters.
- Stability Concerns : Hydrolysis to sulfonic acids can occur under aqueous conditions; anhydrous solvents (e.g., NMP) and inert atmospheres (N₂) are recommended for reactions at elevated temperatures (e.g., 100°C) .
Q. What conformational insights are revealed by crystallographic or spectroscopic studies?
- Structural Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
